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Introduction

A Disintegrin and Metalloproteinase 12 (ADAM12) is a transmembrane and secreted protein
that plays a crucial role in various physiological and pathological processes, including cell
proliferation, migration, invasion, and tissue remodeling.[1] Elevated expression of ADAM12
has been implicated in the progression of several cancers, such as breast, gastric, and lung
cancer, making it an attractive target for therapeutic intervention.[2][3] The CRISPR-Cas9
gene-editing technology offers a powerful and precise tool to elucidate the specific functions of
ADAM12 by enabling its targeted knockout in various cell models. These application notes
provide detailed protocols for utilizing CRISPR-Cas9 to study ADAM12 function, along with
methods for assessing the phenotypic consequences of its ablation.

Key Functions of ADAM12

ADAM12 is a multi-domain protein with both proteolytic and cell adhesive functions.[4] It exists
in two main isoforms: a transmembrane form (ADAM12-L) and a secreted form (ADAM12-S).[2]
Its diverse functions are attributed to its ability to cleave a variety of substrates, including
growth factors, cytokines, and extracellular matrix components, thereby influencing critical
signaling pathways.[4][5]

Key reported functions of ADAM12 include:
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e Promotion of Cell Proliferation and Survival: ADAM12 can regulate cell proliferation by
modulating the bioavailability of growth factors like heparin-binding EGF-like growth factor
(HB-EGF) and insulin-like growth factor-binding proteins (IGFBPs).[4][6]

o Enhancement of Cell Migration and Invasion: ADAM12 contributes to cancer cell migration
and invasion by promoting epithelial-mesenchymal transition (EMT) and remodeling the
extracellular matrix.[2][3][7]

o Regulation of Angiogenesis: ADAM12 can influence the tumor microenvironment by
regulating the expression of pro- and anti-angiogenic factors.[8]

e Modulation of Signaling Pathways: ADAM12 is a key regulator of several critical signaling
pathways, including the EGFR/ERK, STAT3, and PI3K/Akt pathways, which are often
dysregulated in cancer.[7][8][9]

Studying ADAM12 Function Using CRISPR-Cas9

CRISPR-Cas9 technology allows for the precise and efficient knockout of the ADAM12 gene in
cultured cells. This enables researchers to investigate the direct consequences of ADAM12
loss-of-function on various cellular processes.

Experimental Workflow

Click to download full resolution via product page
Caption: Experimental workflow for studying ADAM12 function using CRISPR-Cas9.

Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of
ADAM12
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Objective: To generate stable ADAM12 knockout cell lines.
Materials:

o Target cell line (e.g., MCF-7, A549, etc.)

o Cas9-expressing plasmid (e.g., pSpCas9(BB)-2A-GFP, Addgene plasmid #48138)
o Oligonucleotides for gRNA synthesis

o Restriction enzyme (e.g., Bbsl)

e T4 DNA Ligase

o Competent E. coli

e Plasmid purification kit

 Lipofectamine 3000 or other transfection reagent

» Fluorescence-activated cell sorter (FACS) or antibiotic selection
o 96-well plates for single-cell cloning

e Cell culture medium and supplements

» DNA extraction kit

 PCR reagents

e Sanger sequencing service

Methodology:

e gRNA Design:

o Design two to three single guide RNAs (sgRNASs) targeting an early exon of the ADAM12
gene to increase the likelihood of generating a frameshift mutation.[10][11]
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o Use online design tools (e.g., CHOPCHOP, Synthego) to identify gRNA sequences with
high on-target scores and low off-target potential.[12]

o Ensure the target sequence is followed by a Protospacer Adjacent Motif (PAM) sequence
(e.g., NGG for Streptococcus pyogenes Cas9).[13]

e gRNA Cloning:

o Synthesize complementary oligonucleotides for the designed gRNA with appropriate
overhangs for cloning into the Cas9 vector.

o Anneal the oligonucleotides to form a double-stranded DNA insert.
o Digest the Cas9 vector with a suitable restriction enzyme (e.g., Bbsl).[12]
o Ligate the annealed gRNA insert into the linearized Cas9 vector.
o Transform the ligation product into competent E. coli and select for positive colonies.
o Verify the correct insertion of the gRNA sequence by Sanger sequencing.
o Transfection:
o Culture the target cells to 70-80% confluency.

o Transfect the cells with the gRNA-Cas9 plasmid using a suitable transfection reagent
according to the manufacturer's instructions.

e Selection and Clonal Isolation:

o For GFP-containing vectors: 48 hours post-transfection, sort GFP-positive cells using
FACS into 96-well plates for single-cell cloning.

o For vectors with antibiotic resistance: 48 hours post-transfection, begin selection with the
appropriate antibiotic (e.g., puromycin). Once non-transfected cells are eliminated,
perform limiting dilution to isolate single clones.

o Validation of Knockout:
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o Expand the isolated clones.

o Genomic Level: Extract genomic DNA and perform PCR to amplify the targeted region of
the ADAM12 gene. Sequence the PCR products to identify insertions or deletions (indels)
that result in a frameshift mutation.[14]

o Protein Level: Perform Western blotting or ELISA to confirm the absence of ADAM12
protein expression in the knockout clones compared to wild-type cells.

Protocol 2: Cell Proliferation Assay

Objective: To assess the effect of ADAM12 knockout on cell proliferation.

Materials:

Wild-type and ADAM12 knockout cell lines

96-well plates

Cell counting solution (e.g., MTT, WST-1) or automated cell counter

Plate reader

Methodology:
e Seed an equal number of wild-type and ADAM12 knockout cells into multiple 96-well plates.

» At different time points (e.g., 0, 24, 48, 72 hours), measure cell viability using a cell counting
solution according to the manufacturer's protocol or count the cells using an automated cell
counter.

» Plot the cell number or absorbance against time to generate growth curves.

Protocol 3: Cell Migration and Invasion Assays

Objective: To evaluate the impact of ADAM12 knockout on cell migration and invasion.

Materials:
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o Wild-type and ADAM12 knockout cell lines
o Transwell inserts (8 um pore size)
o Matrigel (for invasion assay)
o Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
» Cotton swabs
e Crystal violet staining solution
Methodology:
o Migration Assay:
o Seed cells in the upper chamber of the Transwell insert in serum-free medium.
o Add medium containing a chemoattractant to the lower chamber.
o Incubate for an appropriate time (e.g., 24 hours).
o Remove non-migrated cells from the upper surface of the insert with a cotton swab.
o Fix and stain the migrated cells on the lower surface with crystal violet.
o Count the number of migrated cells in several random fields under a microscope.
e Invasion Assay:
o Coat the Transwell insert with a thin layer of Matrigel.
o Follow the same procedure as the migration assay.

Data Presentation

The following tables summarize expected qualitative and quantitative outcomes from studies
investigating ADAM12 function using knockout approaches.
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Table 1: Summary of Functional Effects of ADAM12 Knockout

Expected Outcome in

Functional Assay Reference
ADAM12 Knockout Cells
Cell Proliferation Decreased proliferation rate [61[7]
Cell Migration Reduced migratory capacity [7][15]
Cell Invasion Diminished invasive potential [71[15]
] o Reduced endothelial cell tube
Angiogenesis (in vitro) ) [8]
formation
o Reversal of EMT phenotype
Epithelial-Mesenchymal ] )
(e.g., increased E-cadherin, [71[16]

Transition (EMT
( ) decreased N-cadherin)

Table 2: Quantitative Analysis of ADAM12 Knockout Phenotypes (Hypothetical Data)

Wild-Type Cells ADAM12 Knockout
Parameter p-value
(Mean * SD) Cells (Mean % SD)
Proliferation (OD at
1.8+0.2 11+0.15 <0.01
72h)
Migrated Cells per
] 150 £ 25 45+ 10 <0.001
Field
Invaded Cells per
_ 90 + 15 20+ 8 <0.001
Field
Relative VEGF
_ 1.0 04+0.1 <0.01
Expression
Relative MMP-9
1.0 0.3+£0.08 <0.01

Expression

ADAM12 Signaling Pathways
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ADAM12 influences several key signaling pathways that are central to cancer progression.
CRISPR-Cas9-mediated knockout of ADAM12 can be used to dissect its role in these
pathways.

ADAM12-EGFR-ERK Signaling Pathway

ADAM12 can cleave and release EGFR ligands, such as HB-EGF, leading to the activation of
the EGFR/ERK signaling pathway.[1][16] This pathway is critical for cell proliferation, migration,
and invasion.[7]
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Caption: ADAM12-mediated activation of the EGFR/ERK signaling pathway.

ADAM12-STAT3 Signaling Pathway
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ADAM12 can also promote tumor angiogenesis and cell survival through the activation of the
STAT3 signaling pathway.[7][8] This can lead to the upregulation of pro-angiogenic factors like
VEGF and MMP-9.[8]

Angiogenesis
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Caption: ADAM12-mediated activation of the STAT3 signaling pathway.

ADAM12-PI3K-Akt Signaling Pathway

The PI3K/Akt pathway, a crucial regulator of cell survival and proliferation, can also be
influenced by ADAM12 activity.[9]
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Caption: ADAM12-mediated activation of the PI3K/Akt signaling pathway.

Conclusion

The use of CRISPR-Cas9 to generate ADAM12 knockout cell lines provides a robust and
specific platform for dissecting the multifaceted roles of this protein in both normal physiology
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and disease. The protocols and information provided in these application notes offer a

comprehensive guide for researchers to investigate ADAM12 function and its downstream

signaling pathways, ultimately aiding in the identification of novel therapeutic strategies

targeting ADAM12-driven pathologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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adam12-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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